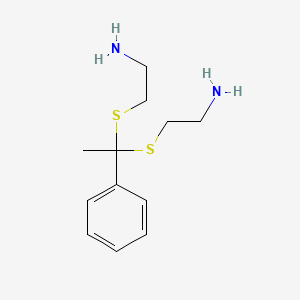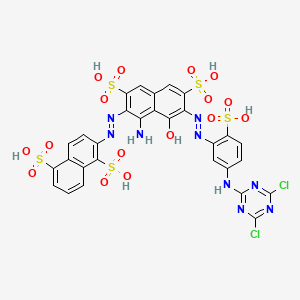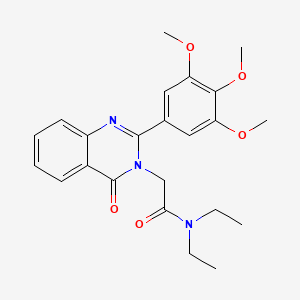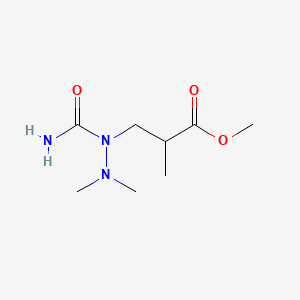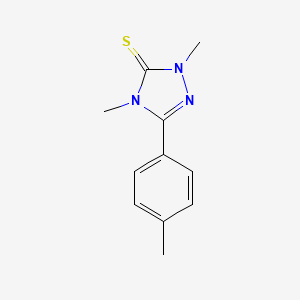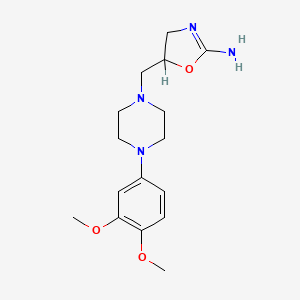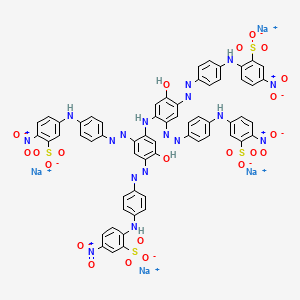
Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, including textiles, inks, and plastics. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key parameters such as reaction time, temperature, and pH are meticulously controlled to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Products vary based on the extent of oxidation but can include quinones and other oxidized aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the production of colored materials, including textiles, inks, and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can reduce or oxidize the azo groups, leading to changes in the compound’s color and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-5-[[2-hydroxy-4-[[3-hydroxy-4-[[4-[(4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)phenyl)azo)naphthalene-2,7-disulphonate
- Trisodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-5-[[2-hydroxy-4-[[3-hydroxy-4-[[4-[(4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)phenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) is unique due to its specific structure, which includes multiple azo groups and nitro substituents. This structure imparts distinct color properties and reactivity, making it particularly useful in applications requiring stable and intense coloration.
Propiedades
Número CAS |
94158-42-6 |
|---|---|
Fórmula molecular |
C60H39N17Na4O22S4 |
Peso molecular |
1570.3 g/mol |
Nombre IUPAC |
tetrasodium;5-[4-[[4-hydroxy-2-[5-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]-2-[[4-(4-nitro-3-sulfonatoanilino)phenyl]diazenyl]anilino]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C60H43N17O22S4.4Na/c78-55-31-47(49(70-66-37-9-1-33(2-10-37)61-41-17-23-53(76(84)85)59(25-41)102(94,95)96)29-51(55)72-68-39-13-5-35(6-14-39)63-45-21-19-43(74(80)81)27-57(45)100(88,89)90)65-48-32-56(79)52(73-69-40-15-7-36(8-16-40)64-46-22-20-44(75(82)83)28-58(46)101(91,92)93)30-50(48)71-67-38-11-3-34(4-12-38)62-42-18-24-54(77(86)87)60(26-42)103(97,98)99;;;;/h1-32,61-65,78-79H,(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99);;;;/q;4*+1/p-4 |
Clave InChI |
LWUYVRQRTOUVIV-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=CC=C1NC2=CC(=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3NC4=CC(=C(C=C4N=NC5=CC=C(C=C5)NC6=CC(=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)[O-])O)O)N=NC9=CC=C(C=C9)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



